molecular formula C19H27N3O2 B6913019 N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine

Cat. No.: B6913019
M. Wt: 329.4 g/mol
InChI Key: MJSUUYJTEUNSTA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-5-9-22-15(4)17(14(3)20-22)12-21(6-2)11-16-7-8-18-19(10-16)24-13-23-18/h7-8,10H,5-6,9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSUUYJTEUNSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)CN(CC)CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a suitable diketone, followed by alkylation to introduce the propyl group.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrazole intermediates through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine exerts its effects involves interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]ethanamine stands out due to its unique combination of benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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